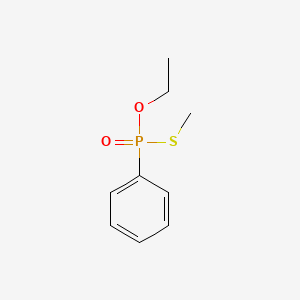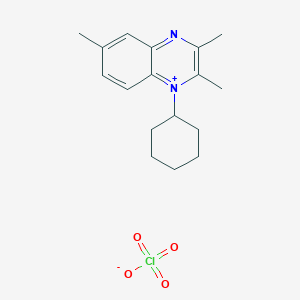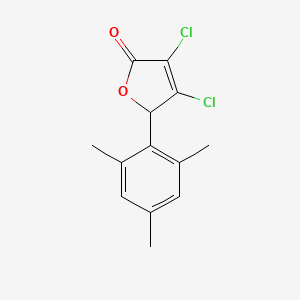
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- typically involves the chlorination of a furanone precursor followed by the introduction of the trimethylphenyl group. Common reagents used in these reactions include chlorine gas, trimethylphenyl derivatives, and suitable catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent product quality. The choice of solvents, catalysts, and purification methods are optimized to maximize yield and minimize environmental impact.
化学反应分析
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the chlorinated groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application, such as inhibition of microbial growth or modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
2(5H)-Furanone, 3,4-dichloro-5-phenyl-: Similar structure but lacks the trimethyl groups.
2(5H)-Furanone, 3,4-dichloro-5-methylphenyl-: Contains a single methyl group instead of three.
2(5H)-Furanone, 3,4-dichloro-5-(2,4-dimethylphenyl)-: Contains two methyl groups.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2,4,6-trimethylphenyl)- is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to its analogs.
属性
CAS 编号 |
57697-60-6 |
|---|---|
分子式 |
C13H12Cl2O2 |
分子量 |
271.14 g/mol |
IUPAC 名称 |
3,4-dichloro-2-(2,4,6-trimethylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12Cl2O2/c1-6-4-7(2)9(8(3)5-6)12-10(14)11(15)13(16)17-12/h4-5,12H,1-3H3 |
InChI 键 |
KTJDJTHTUJZWOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2C(=C(C(=O)O2)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


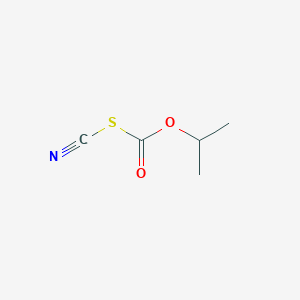

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)

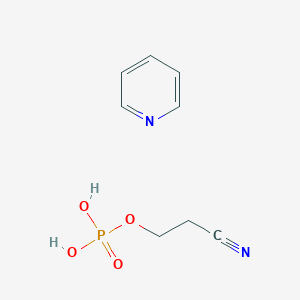
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)

